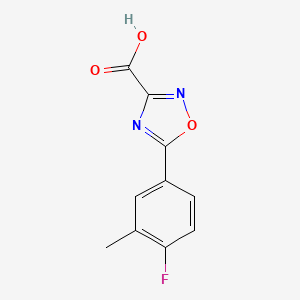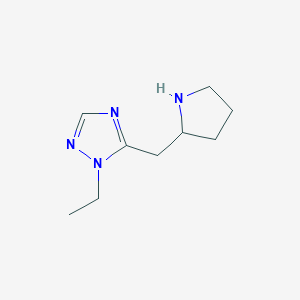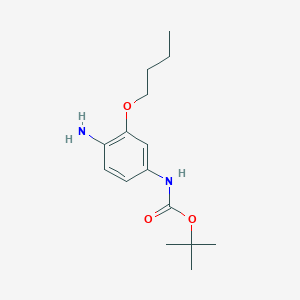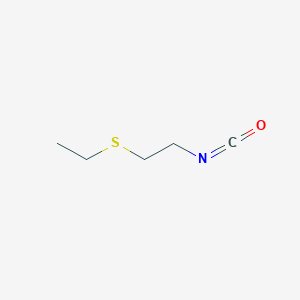
1-(Ethylthio)-2-isocyanatoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylthio)-2-isocyanatoethane is an organic compound characterized by the presence of an ethylthio group and an isocyanate group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1-(Ethylthio)-2-isocyanatoethane typically involves the reaction of ethylthiol with an appropriate isocyanate precursor. One common method is the reaction of ethylthiol with phosgene to form ethylthiocarbamoyl chloride, which is then treated with a base to yield this compound. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
1-(Ethylthio)-2-isocyanatoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Wissenschaftliche Forschungsanwendungen
1-(Ethylthio)-2-isocyanatoethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of polymers and materials with specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(Ethylthio)-2-isocyanatoethane involves its reactivity with nucleophiles, which can lead to the formation of various products depending on the nature of the nucleophile. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and other nucleophiles. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylthio)-2-isocyanatoethane can be compared with other similar compounds, such as:
1-(Methylthio)-2-isocyanatoethane: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-2-isocyanatopropane: Similar structure but with a propane backbone instead of ethane.
1-(Ethylthio)-2-isocyanatobutane: Similar structure but with a butane backbone instead of ethane.
Eigenschaften
CAS-Nummer |
37441-17-1 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
1-ethylsulfanyl-2-isocyanatoethane |
InChI |
InChI=1S/C5H9NOS/c1-2-8-4-3-6-5-7/h2-4H2,1H3 |
InChI-Schlüssel |
TZYSXQJRSKIZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


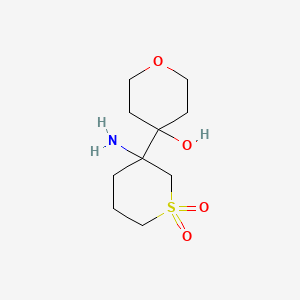
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

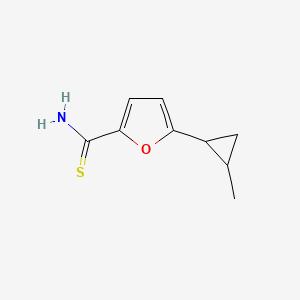
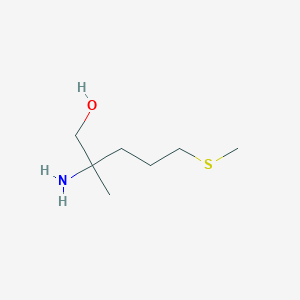
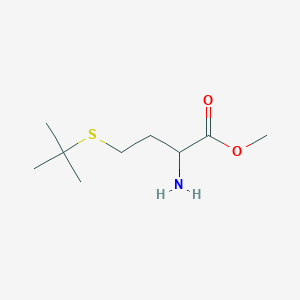

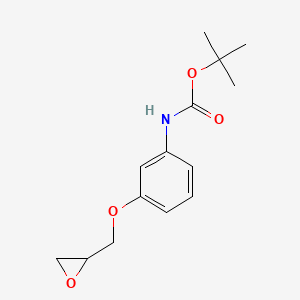
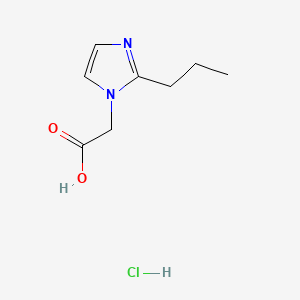
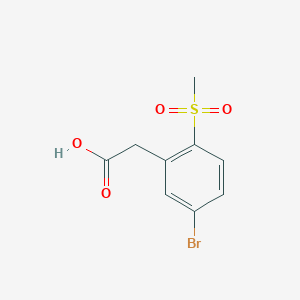
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
